
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a benzoxazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 2-methylphenylamine with 6,8-dibromo-2-hydroxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride under reflux conditions. The resulting intermediate is then cyclized to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and minimize the use of hazardous solvents .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amines.
Cyclization Reactions: The benzoxazinone core can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzoxazinones, quinazolinone derivatives, and fused ring systems .
Applications De Recherche Scientifique
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase (COX) and lipoxygenase (LOX). It can also induce apoptosis in cancer cells by activating caspase pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
- 8-Bromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
Uniqueness
6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound also exhibits a broader spectrum of biological activities compared to its mono-brominated counterparts .
Propriétés
Numéro CAS |
89632-74-6 |
|---|---|
Formule moléculaire |
C15H9Br2NO2 |
Poids moléculaire |
395.04 g/mol |
Nom IUPAC |
6,8-dibromo-2-(2-methylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H9Br2NO2/c1-8-4-2-3-5-10(8)14-18-13-11(15(19)20-14)6-9(16)7-12(13)17/h2-7H,1H3 |
Clé InChI |
PMBWMJPVEVFDBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3Br)Br)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
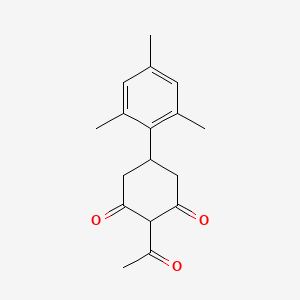
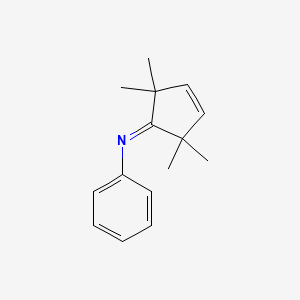
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)

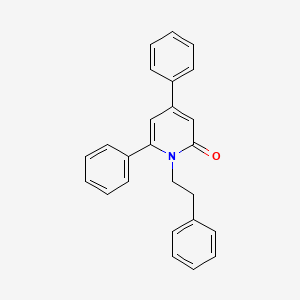
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)
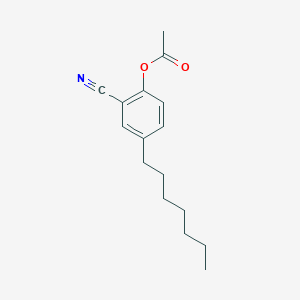
![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
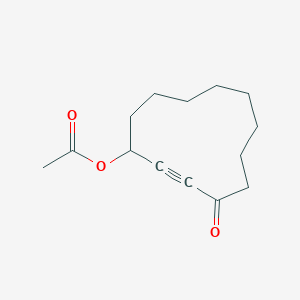


![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
